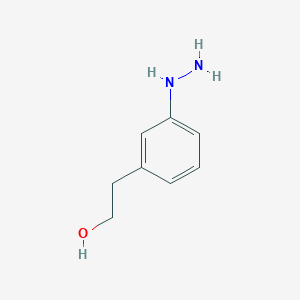
2-(3-Hydrazineylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydrazineylphenyl)ethan-1-ol is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydrazineylphenyl)ethan-1-ol typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to enhance the reduction process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-nitrobenzaldehyde or 3-nitrobenzoic acid.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl ethanol derivatives.
科学研究应用
2-(3-Hydrazineylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Hydrazineylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
相似化合物的比较
Phenylhydrazine: Similar structure but lacks the ethanol moiety.
3-Hydrazinobenzoic acid: Contains a carboxylic acid group instead of an ethanol group.
2-(4-Hydrazinophenyl)ethanol: Similar structure but with the hydrazine group at the para position.
Uniqueness: 2-(3-Hydrazineylphenyl)ethan-1-ol is unique due to the presence of both the hydrazine and ethanol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
2-(3-hydrazinylphenyl)ethanol |
InChI |
InChI=1S/C8H12N2O/c9-10-8-3-1-2-7(6-8)4-5-11/h1-3,6,10-11H,4-5,9H2 |
InChI 键 |
SORNZTKTFUGVQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NN)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















